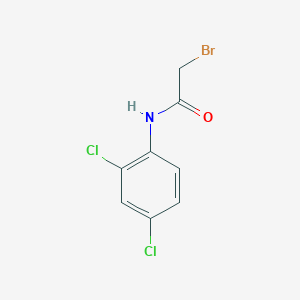

2-bromo-N-(2,4-dichlorophenyl)acetamide

Description

Contextualization within Halogenated Acetamides and N-Aryl Amides

To appreciate the significance of 2-bromo-N-(2,4-dichlorophenyl)acetamide, it is essential to understand the broader chemical families to which it belongs.

Halogenated Acetamides are a class of acetamides containing one or more halogen atoms. The presence of halogens, such as bromine and chlorine, significantly influences the molecule's reactivity. The α-haloacetamides, where the halogen is adjacent to the carbonyl group, are particularly valuable in organic synthesis. They serve as versatile building blocks for constructing more complex molecules, including various heterocyclic compounds. Beyond the synthesis laboratory, halogenated acetamides are also recognized in environmental science as a class of disinfection byproducts (DBPs) formed during water chlorination. science.govduke.edu

N-Aryl Amides , also known as anilides, feature an amide linkage where the nitrogen atom is directly attached to an aromatic ring. This structural motif is a cornerstone of medicinal chemistry and materials science. N-aryl amides are integral components of numerous pharmaceuticals, agrochemicals, and other biologically active compounds. arabjchem.orgarchivepp.com The development of efficient and environmentally friendly methods for synthesizing N-aryl amides remains an active area of research due to the importance of these compounds. arabjchem.org

This compound is a member of both these families. The bromine on the acetyl group provides a reactive site for nucleophilic substitution, while the dichlorinated aryl group modifies the electronic properties and steric environment of the amide, influencing its chemical behavior and potential biological interactions.

Research Significance and Historical Overview of Related Compounds

The scientific interest in this compound and its relatives stems from two primary areas: environmental science and medicinal chemistry.

Historically, the broader class of halogenated acetamides gained significant attention following the discovery of disinfection byproducts in drinking water in the 1970s. nih.govresearchgate.net Initial research focused on trihalomethanes, but as analytical techniques became more sophisticated, a wider array of DBPs, including halogenated acetamides, were identified. nih.govwaterrf.org These compounds are formed when disinfectants like chlorine react with natural organic matter and anthropogenic substances present in source waters. researchgate.net The study of specific compounds like this compound helps researchers model and understand the formation pathways and prevalence of these emerging nitrogenous DBPs. duke.edu

In parallel, the N-phenylacetamide scaffold has a long history in drug discovery. This structural unit is found in a wide range of therapeutic agents. archivepp.commdpi.com Research has demonstrated that derivatives of N-phenylacetamide exhibit a variety of biological activities, including potential anticancer and antimalarial properties. malariaworld.orgnih.govnih.gov The exploration of halogenated N-aryl acetamides, such as the title compound, is a logical extension of this research, aiming to discover how halogen substituents can modulate therapeutic effects. For instance, related N-aryl mercaptoacetamides have been investigated as potential inhibitors of bacterial enzymes. nih.gov

Scope of Current and Future Investigations of this compound

Current and future research on this compound is poised to expand on its synthetic utility and biological potential.

Current Research Focus:

Synthetic Applications: Chemists are exploring the reactivity of the carbon-bromine bond in the molecule. This reactive site is amenable to nucleophilic substitution reactions, allowing for the synthesis of a diverse range of derivatives. For example, reacting the compound with various amines or other nucleophiles can lead to new molecular structures with potentially novel properties. nih.gov

Medicinal Chemistry: Preliminary studies on related phenylacetamide derivatives have prompted investigations into the biological activity of this compound. Research is ongoing to evaluate its potential as an anticancer, antifungal, or antibacterial agent. nih.govresearchgate.net Studies on similar structures, like 2-bromo-N-(2-bromophenyl) acetamide (B32628), are being used to develop compounds with potential antidiabetic properties. nih.gov

Future Research Directions:

Development of Novel Therapeutics: Future work will likely involve the rational design and synthesis of analogues to optimize biological activity and explore structure-activity relationships. By systematically modifying the substitution pattern on the phenyl ring and replacing the bromine with other functional groups, researchers aim to develop potent and selective therapeutic agents. malariaworld.orgnih.gov

Advanced Materials: The N-aryl amide linkage is a component of some advanced polymers and materials. Future studies might explore the incorporation of this compound or its derivatives into larger molecular assemblies to create materials with specific properties.

Environmental Fate and Toxicology: As a representative of an emerging class of disinfection byproducts, further research is needed to understand its occurrence, fate, and transport in aquatic environments.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVNPIHBYVRKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-bromo-N-(2,4-dichlorophenyl)acetamide and Analogues

The synthesis of this compound and related N-aryl acetamides can be achieved through several established chemical routes. These methods primarily involve the formation of an amide bond between an aniline (B41778) derivative and an acetylating agent.

Amination Reactions

The most direct and widely utilized method for the synthesis of this compound is the amination reaction, specifically the acylation of an amine. researchgate.net This involves the reaction of 2,4-dichloroaniline (B164938) with either bromoacetyl bromide or bromoacetyl chloride. researchgate.net The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an excess of the amine itself, to neutralize the hydrogen halide byproduct. researchgate.net The use of a suitable solvent, like tetrahydrofuran (B95107) (THF), at room temperature can lead to high yields, often ranging from 75% to 95% within a few hours. researchgate.net

A general representation of this reaction is as follows: 2,4-Cl₂C₆H₃NH₂ + BrCH₂COCl → 2,4-Cl₂C₆H₃NHCOCH₂Br + HCl

This method is a straightforward and efficient way to introduce the bromoacetamide functionality onto the dichlorinated aniline core.

Acylation of Imine Derivatives

While less common for the direct synthesis of this compound, the acylation of imine derivatives represents another potential synthetic pathway for N-aryl acetamides. This method involves the formation of an imine from a primary amine and an aldehyde or ketone, followed by acylation. The direct acylation of imines can be a versatile method for creating nitrogen-containing heterocyclic compounds. york.ac.uk Palladium-catalyzed reactions have also been reported for the synthesis of N-sulfonyl ketimines from imidoyl chlorides, showcasing an alternative to traditional condensation reactions. nih.gov

General Synthetic Procedures for Related Acetamides

A variety of general synthetic procedures for N-aryl acetamides have been developed, highlighting the broad interest in this class of compounds. One-pot processes have been developed for the synthesis of amides from aromatic amines and chloroacetyl chloride using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in THF, achieving good to excellent yields at room temperature. researchgate.net Another approach involves the reaction of N-substituted sulfonamides with bromoacetyl bromide in the presence of a catalytic amount of anhydrous zinc chloride, which activates the carbonyl group of the bromoacetyl bromide towards nucleophilic attack by the sulfonamide nitrogen. mdpi.com

Precursor Synthesis and Utilization of Intermediates in this compound Derivatization

The synthesis of 2,4-dichloroaniline, a key precursor, can be achieved through the continuous chlorination of acetanilide (B955) followed by hydrolysis. researchgate.net This process allows for the controlled introduction of the chlorine atoms onto the aniline ring.

The primary utility of this compound as an intermediate lies in the reactivity of the bromoacetyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of various functionalities. For instance, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives were synthesized by reacting 2-bromo-N-(p-chlorophenyl)acetamide with various amines at room temperature. irejournals.com This demonstrates how the bromoacetamide can serve as a scaffold for building a library of related compounds with diverse substituents.

Reaction Condition Optimization and Yield Enhancement in the Synthesis of N-Aryl Acetamides

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-aryl acetamides. For the reaction between aryl amines and chloroacetyl chloride, a study found that the combination of DBU as a base and THF as a solvent provided the best results, leading to high yields at room temperature. researchgate.net

Below is a data table summarizing the optimization of reaction conditions for a model amidation reaction.

Table 1: Optimization of Amidation Reaction Conditions

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Et3N | CH2Cl2 | 12 | 60 |

| 2 | Pyridine | CH2Cl2 | 12 | 65 |

| 3 | DBU | CH2Cl2 | 6 | 85 |

| 4 | DBU | THF | 3 | 95 |

| 5 | DBU | Acetonitrile | 6 | 80 |

The data clearly indicates that the choice of base and solvent significantly impacts the reaction efficiency, with DBU in THF being the optimal combination in this particular study. researchgate.net

Chemical Reactivity of the Bromoacetamide Moiety and Dichlorophenyl Substituent

The chemical reactivity of this compound is dictated by its two main functional components: the bromoacetamide moiety and the dichlorophenyl ring.

The bromoacetamide moiety is highly reactive towards nucleophiles. The carbon atom attached to the bromine is electrophilic, readily undergoing nucleophilic substitution reactions. This allows for the displacement of the bromide ion by a wide range of nucleophiles, including amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. irejournals.comnih.gov This reactivity is the cornerstone of its use as a synthetic intermediate for creating diverse derivatives. irejournals.com

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-bromo-N-(2,4-dichlorophenyl)acetamide Analogues (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule. For analogues of this compound, ¹H and ¹³C NMR are routinely used to confirm their identity and purity.

¹H NMR spectra provide information on the number, environment, and splitting patterns of hydrogen atoms. In N-aryl acetamide (B32628) analogues, the aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The chemical shift is influenced by the electronic effects of substituents on the phenyl ring. The amide proton (N-H) usually appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the bromoacetyl group (-CH₂Br) are observed as a characteristic singlet further upfield.

¹³C NMR spectroscopy provides data for the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is typically observed in the δ 165-170 ppm range. Carbons of the aromatic ring resonate between δ 110-140 ppm, with their specific shifts being highly dependent on the nature and position of the halogen substituents. The carbon of the -CH₂Br group appears at a higher field.

¹⁹F NMR is a specialized technique applicable to analogues containing fluorine atoms, such as 2-bromo-N-(4-fluorophenyl)acetamide. nih.gov It is highly sensitive and provides precise information about the chemical environment of fluorine, which can be crucial for studying electronic effects and molecular interactions in fluorinated derivatives.

Detailed NMR data for representative N-aryl acetamide analogues are presented below.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| N-phenylacetamide rsc.org | CDCl₃ | 7.80 (brs, 1H, NH), 7.44 (d, 2H), 7.23 (t, 2H), 7.03 (t, 1H), 2.07 (s, 3H, CH₃) | 168.88 (C=O), 137.97, 128.83, 124.30, 120.07 (Aromatic C), 24.48 (CH₃) |

| 4-Bromophenyl acetamide rsc.org | CDCl₃ | 7.42 (m, 4H, Aromatic H), 7.35 (br, 1H, NH), 2.18 (s, 3H, CH₃) | 168.36 (C=O), 136.91, 131.95, 121.36, 116.86 (Aromatic C), 24.63 (CH₃) |

| N-acetyl-4-chloroaniline rsc.org | CDCl₃ | 8.05 (s, 1H, NH), 7.38-7.21 (m, 4H, Aromatic H), 2.10 (s, 3H, CH₃) | 168.9 (C=O), 137.30, 128.52, 120.91 (Aromatic C), 22.01 (CH₃) |

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing of Related Amides

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. It provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. Studies on amides related to this compound have revealed key structural features, particularly the role of hydrogen bonding in defining the supramolecular architecture.

In many N-aryl haloacetamides, the conformation is influenced by the substitution pattern on both the phenyl ring and the acetyl side chain. For instance, in 2-bromo-N-(2-chlorophenyl)acetamide, the conformation of the N-H bond is syn to the ortho-chloro substituent on the aniline (B41778) ring and anti to both the C=O and C-Br bonds in the side chain. researchgate.net This conformational preference is a common feature in related structures. researchgate.net

Crystallographic data for several related amide structures are summarized in the table below.

| Compound | Crystal System | Space Group | Key Torsion Angles (°) | Intermolecular Interactions |

| 2-bromo-N-(2-chlorophenyl)acetamide researchgate.net | Monoclinic | P2₁/c | N-H is syn to ortho-Cl; N-H is anti to C=O and C-Br | N-H···O hydrogen bonds forming chains; C-H···Cl and Br···Br interactions |

| 2-chloro-N-(2,5-dichlorophenyl)acetamide nih.gov | Monoclinic | P2₁/n | C1—N1—C7—C8 = 175.9(2); O1—C7—C8—Cl3 = 179.7(2) | N-H···O hydrogen bonds |

| 2-Bromo-N-(4-bromophenyl)acetamide researchgate.net | Monoclinic | P2₁/c | N-H is anti to C=O and C-Br bonds | N-H···O hydrogen bonds forming chains along the c-axis |

| 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide nih.gov | Monoclinic | P2₁/c | Dichlorophenyl ring is twisted by 72.4(1)° from the thiazole (B1198619) ring | N-H···N and C-H···O hydrogen bonds forming inversion dimers |

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Vibrational Analysis of this compound and Derivatives

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and molecular vibrations within a compound. These methods are used to identify characteristic vibrational modes associated with the amide linkage and other structural features.

The analysis of this compound and its derivatives reveals several key spectral regions. The amide group gives rise to a series of characteristic bands:

Amide A band (N-H stretch): Typically observed in the region of 3200-3300 cm⁻¹. Its position is sensitive to hydrogen bonding; a lower frequency indicates stronger hydrogen bonding in the solid state.

Amide I band (C=O stretch): This is one of the most intense bands in the IR spectrum, appearing in the 1640-1680 cm⁻¹ range. It is primarily due to the C=O stretching vibration.

Amide II band (N-H bend and C-N stretch): Found between 1520-1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Other important vibrations include the C-H stretching of the aromatic ring (around 3100 cm⁻¹) and the CH₂ group (around 2900-3000 cm⁻¹). Vibrations associated with the carbon-halogen bonds (C-Cl, C-Br) typically appear in the fingerprint region (below 800 cm⁻¹). Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign these vibrational modes accurately, showing good agreement between calculated and experimental wavenumbers. researchgate.net

A summary of significant vibrational frequencies for a closely related derivative is provided below.

| Compound | Vibrational Mode | Experimental FTIR Frequency (cm⁻¹) researchgate.net |

| 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | N-H Stretch (Amide A) | 3240 |

| C=O Stretch (Amide I) | 1674 | |

| N-H Bend (Amide II) | 1541 | |

| C=C Aromatic Stretch | 1466 | |

| CH₂ Wagging | 1308 | |

| C-N Stretch | 1251 | |

| C-Cl Stretch | 733 |

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Halogen Substitution Patterns (e.g., bromine, chlorine) on Biological Efficacy

The presence, type, and position of halogen atoms on both the anilide ring and the acetamide (B32628) side chain significantly modulate the biological activity of N-aryl acetamides. In 2-bromo-N-(2,4-dichlorophenyl)acetamide, the bromine and chlorine atoms are considered crucial for enhancing its biological functions, such as its potential anticancer properties. The halogenation pattern influences factors like lipophilicity, electronic properties, and steric interactions, which in turn affect how the molecule interacts with its biological target.

Research into various N-aryl acetamides has consistently demonstrated the importance of halogen substitution:

Electron-Withdrawing Effects : Studies on related acetamide derivatives show a preference for electron-withdrawing groups on the aryl ring, a characteristic that halogens provide. nih.gov The synergy of a 3,4-dichloro substitution pattern has been noted for improving potency in some series of compounds. nih.gov

Role of Specific Halogens : The type of halogen can have a dramatic effect. In one study on indole-3-acetamides, a para-fluoro substituted compound exhibited superior antioxidant activity compared to its chloro, bromo, and iodo-substituted counterparts. nih.gov This suggests that the high negative inductive effect and smaller size of fluorine can be particularly beneficial. nih.gov Conversely, in other series, 4-chloro and 4-bromo substitutions have been shown to yield potent compounds. nih.gov

Side Chain Halogenation : The bromine atom on the acetamide side chain of this compound is highly reactive. This reactivity allows it to participate in substitution and addition reactions, which may be integral to its mechanism of action.

The following table summarizes findings on how different halogen substitutions on the aryl ring of acetamide analogs affect their biological potency in an anticryptosporidial assay.

| Compound Analogue (Aryl Ring Substitution) | EC50 (μM) | Relative Potency Fold-Change (vs. Unsubstituted) |

|---|---|---|

| Unsubstituted Phenyl | 22 | 1 (Baseline) |

| 4-Fluoro | 0.86 | ~25.6x increase |

| 4-Chloro | 0.66 | ~33.3x increase |

| 4-Bromo | 1.1 | ~20x increase |

Data derived from a study on aryl acetamide triazolopyridazines against Cryptosporidium. nih.gov

Influence of the Anilide Ring and Side Chain Substituents on Biological Activity

Beyond halogens, other substituents on the anilide ring and modifications to the acetamide side chain are pivotal in defining the biological activity profile. The dichlorophenyl ring of this compound provides a specific scaffold, and any changes to it can lead to significant shifts in efficacy.

Systematic studies on related structures have revealed several key principles:

Positional Isomerism : The location of substituents on the anilide ring is critical. Research on aryl acetamide triazolopyridazines found that compounds substituted at the 2-position of the phenyl ring were inactive, whereas substitutions at the 3- and 4-positions were tolerated and often led to potent derivatives. nih.gov

Electronic Properties : A clear preference for electron-withdrawing groups over electron-donating groups on the aryl tail group has been established in multiple studies. nih.gov For instance, replacing chlorine atoms with the strongly electron-withdrawing trifluoromethyl (CF3) group resulted in a two- to three-fold increase in potency in one series of anticryptosporidial agents. nih.gov

Side Chain Modifications : The acetamide linkage itself is important for activity. In some compound series, acetamide derivatives show improved potency over their urea (B33335) counterparts. nih.gov Furthermore, linking the acetamide core to different heterocyclic amines, such as oxadiazole, pyrrolidine, or pyridine (B92270) moieties, can produce compounds with significant antibacterial potential, often superior to those with simple substituted anilines. nih.gov

The table below illustrates how different substituents on the phenyl ring of indole-3-acetamide (B105759) derivatives affect their α-amylase inhibitory activity.

| Compound Analogue (Anilide Ring Substitution) | IC50 (μM) |

|---|---|

| para-methyl | 2.84 ± 0.1 |

| meta, para-dimethyl | 2.52 ± 0.06 |

| ortho, para-dimethyl | 2.68 ± 0.08 |

Data derived from a study on indole-3-acetamides as α-amylase inhibitors. nih.gov

Stereochemical Considerations and Conformation-Activity Relationships in N-Aryl Acetamides

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are fundamental to its interaction with chiral biological targets like enzymes and receptors. nih.gov For N-aryl acetamides, the relative orientation of the anilide ring and the acetamide side chain can dictate biological activity.

Key conformational features have been identified through structural studies. In a closely related compound, 2-bromo-N-(2-chlorophenyl)acetamide, X-ray crystallography revealed a specific conformation where the N-H bond of the amide is syn (on the same side) to the ortho-chlorine substituent on the aniline (B41778) ring. researchgate.net Simultaneously, this N-H bond was found to be anti (on the opposite side) to both the carbonyl (C=O) and the C-Br bonds in the side chain. researchgate.net This defined spatial arrangement likely influences how the molecule fits into a binding pocket and its ability to form crucial interactions, such as hydrogen bonds.

Studies on other N-aryl compounds have reinforced the importance of stereochemistry:

In a series of aryl-substituted tropane (B1204802) analogs, the biological activity was strongly correlated with the nature and orientation of the aryl group. nih.gov

The relative orientation of other substituents can modulate activity by directly influencing the ligand's interaction within the protein binding pocket or by forcing the aryl group into a more favorable orientation for binding. nih.gov

The existence of a preferred conformation suggests that rigidifying the molecule into this bioactive conformation could be a strategy for designing more potent analogues.

Rational Design Strategies for Enhanced Potency, Selectivity, and Bioavailability in Acetamide Derivatives

A thorough understanding of the structure-activity relationships of N-aryl acetamides allows for the rational design of new compounds with improved therapeutic profiles. The goal is to optimize potency and target selectivity while enhancing pharmacokinetic properties like bioavailability.

Several strategies are employed in the design of advanced acetamide derivatives:

Bioisosteric Replacement : This involves substituting a part of the molecule with another group that has similar physical or chemical properties to enhance a desired activity or reduce toxicity. For example, replacing a phenyl ring with a bioisosteric heterocycle or swapping a carboxyl group with a 1,3,4-oxadiazole (B1194373) moiety has been used in the development of COX-II inhibitors. galaxypub.co

Prodrug Approach : The acetamide group is well-suited for creating prodrugs, which are inactive compounds that are metabolized in the body to release the active drug. archivepp.comgalaxypub.co This strategy can be used to improve pharmacokinetic parameters, such as solubility and stability, or to target the drug to a specific tissue where amidase enzymes can hydrolyze the acetamide linkage and activate the compound. galaxypub.co

Structure-Based Design : When the structure of the biological target is known, computational tools like molecular docking can be used to predict how different derivatives will bind. researchgate.netresearchgate.net This allows chemists to design molecules that fit the target's active site more precisely, potentially increasing potency and selectivity. For instance, docking studies have been used to rationalize the high affinity of certain acetamide derivatives for the enzyme butyrylcholinesterase. researchgate.netnih.gov

Pharmacophore Hybridization : This strategy involves covalently linking two or more pharmacophore groups into a single molecule. nih.gov The resulting hybrid compound may be able to interact with multiple targets or with different sites on a single target, potentially leading to enhanced efficacy or a novel mechanism of action. nih.gov

By applying these principles, researchers can systematically modify lead compounds like this compound to develop next-generation derivatives with superior therapeutic properties.

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Studies for Electronic Structure and Conformational Analysis of 2-bromo-N-(2,4-dichlorophenyl)acetamide and Analogues

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometric and electronic properties of molecules, providing valuable information about their stability, reactivity, and spectroscopic characteristics.

DFT is also instrumental in analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are fundamental descriptors of molecular reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov For instance, in a study of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, a HOMO-LUMO gap of 5.406 eV was calculated, indicating a high degree of stability. nih.gov These calculations help in understanding the charge transfer capabilities within the molecule. nih.gov

| Parameter | Description | Typical Application in Acetamide (B32628) Studies |

| Geometry Optimization | Finding the lowest energy arrangement of atoms. | Determining the most stable 3D structure and conformers (e.g., syn/anti orientation of N-H bond). researchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Assessing the molecule's potential as an electron donor in reactions. nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Evaluating the molecule's susceptibility to nucleophilic attack. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Predicting chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and intra- and intermolecular bonding interactions. | Quantifying hyperconjugative interactions and charge delocalization that stabilize the molecule. |

Molecular Docking Simulations for Ligand-Target Binding Prediction and Affinity Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov It is extensively used in drug discovery to screen virtual libraries of compounds and to propose the binding mode and affinity of a ligand for a specific biological target.

For this compound and its analogues, molecular docking simulations have been performed to identify potential protein targets and elucidate the molecular basis of their biological activity. For example, derivatives of the structurally related 2-(2,4-dichlorophenoxy)acetic acid have been docked into the active site of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. Such studies help in understanding how these compounds interact with critical amino acid residues within the enzyme's active site.

The primary outputs of a docking simulation are the binding pose and a scoring function that estimates the binding affinity, often expressed in kcal/mol. researchgate.net A lower binding energy indicates a more favorable and stable interaction. Docking studies on various N-arylacetamide derivatives have explored their potential as inhibitors for enzymes like α-glucosidase and α-amylase, which are targets for anti-diabetic therapies. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's inhibitory activity. nih.gov The validation of a docking protocol is a critical step, often achieved by redocking a known co-crystallized ligand into the protein's active site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. mdpi.com

| Target Protein | Ligand Class | Key Findings from Docking | Reference |

| Cyclooxygenase-2 (COX-2) | 2-(2,4-dichlorophenoxy)acetic acid derivatives | Identification of interactions with the active site, suggesting potential anti-inflammatory activity. | |

| α-Amylase | 1,2-benzothiazine-N-arylacetamides | Prediction of binding modes that explain the competitive inhibition of the enzyme. | nih.gov |

| α-Glucosidase | 1,2-benzothiazine-N-arylacetamides | Elucidation of non-competitive binding modes within the enzyme. | nih.gov |

| Breast Cancer Targets (e.g., HER2, ERα) | Pyrrole derivatives | Identification of good binding score affinities, suggesting potential as anti-cancer agents. | nih.gov |

Molecular Dynamics (MD) Simulations for Assessing Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are crucial for assessing the stability of a ligand-receptor complex predicted by docking and for understanding the conformational changes that may occur upon ligand binding. benthamopenarchives.com

The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. nih.gov A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov For instance, an MD simulation of an N-arylacetamide derivative in complex with α-amylase showed that the ligand maintained a stable binding pose over a 50 ns simulation, with an average RMSD of approximately 1.25 Å. nih.gov

Other parameters analyzed during MD simulations include the root-mean-square fluctuation (RMSF), which identifies the flexibility of different parts of the protein, and the number of hydrogen bonds between the ligand and receptor over time, which provides further evidence of a stable interaction. researchgate.net By calculating the binding free energy using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), MD simulations can provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net A QSAR model, once developed and validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. wikipedia.org

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors for each compound, building a mathematical model using statistical methods (e.g., multiple linear regression, partial least squares), and rigorously validating the model's predictive power. wu.ac.th Descriptors can encode various aspects of the molecular structure, including physicochemical properties (e.g., logP), electronic properties, and topological indices.

For haloacetamides, a class of compounds that includes this compound, QSAR models have been developed to predict their toxicity. nih.gov These models are crucial for assessing the potential risks of disinfection byproducts in water. nih.gov The robustness of a QSAR model is evaluated using various statistical metrics, such as the coefficient of determination (R²), and through internal and external validation procedures to ensure its predictive capability. nih.gov For other classes of N-aryl compounds, QSAR models have been successfully built to predict activities such as anti-HIV protease inhibition. nih.gov

Prediction of Molecular Electrostatic Potential and Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable property used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id The MEP is plotted onto the molecule's surface, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com

For this compound and its analogues, MEP analysis can identify the most reactive sites. The oxygen atom of the carbonyl group is typically a region of high negative potential (red), making it a likely site for hydrogen bond donation and interaction with electrophiles. Conversely, the hydrogen atom of the N-H group and regions around the halogen atoms can exhibit positive potential (blue), indicating their role as hydrogen bond donors or sites for nucleophilic interaction.

MEP maps, often generated from DFT calculations, provide a visual and intuitive tool for understanding chemical reactivity. nih.gov For example, in studies of substituted halobenzenes, MEP maps combined with Natural Bond Orbital (NBO) analysis have been used to explain the relative reactivity of different substrates in nucleophilic aromatic substitution reactions. walisongo.ac.id This approach allows for the conceptualization of how electron-withdrawing or -donating groups influence the charge distribution and, consequently, the chemical behavior of the molecule. walisongo.ac.id This information is vital for predicting how a molecule like this compound might interact with biological nucleophiles or electrophiles.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Analogues and Derivatives of 2-bromo-N-(2,4-dichlorophenyl)acetamide with Improved Biological Profiles

The core structure of this compound offers a versatile scaffold for chemical modification to enhance its biological efficacy and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new derivatives. The presence and position of halogen atoms on both the phenyl ring and the acetamide (B32628) group are known to be critical for its bioactivity.

Future synthetic strategies will likely focus on:

Modification of the Phenyl Ring: Introducing different substituents (e.g., electron-donating or withdrawing groups) or altering the halogenation pattern on the 2,4-dichlorophenyl ring could modulate the compound's electronic properties, lipophilicity, and steric profile. This can influence receptor binding and metabolic stability. For instance, studies on similar N-phenylacetamide derivatives have shown that modifying substituents on the phenyl ring can significantly impact antibacterial or antidepressant activity. nih.govnih.gov

Alterations to the Acetamide Moiety: The bromine atom on the acetamide group is a key reactive site, participating in nucleophilic substitution reactions. Replacing bromine with other halogens or functional groups could fine-tune reactivity and target interaction. Furthermore, extending the side chain or incorporating different functionalities may lead to novel biological activities.

Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings, such as thiazole (B1198619) or thiophene, has been a successful strategy in developing bioactive compounds from acetamide scaffolds. nih.govmdpi.commdpi.com This approach can create derivatives with entirely new pharmacological profiles, potentially targeting different biological pathways. For example, N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising antibacterial and nematicidal activity. nih.gov

The goal of these synthetic explorations is to generate a library of analogues for screening, aiming to identify compounds with improved potency, lower potential for off-target effects, and favorable pharmacokinetic properties.

Table 1: Potential Strategies for Analogue Synthesis and Their Rationale

| Modification Site | Synthetic Strategy | Rationale for Improved Biological Profile |

| Phenyl Ring | Vary halogen type and position (e.g., fluoro, iodo) | Enhance lipophilicity and membrane penetration; alter electronic properties for improved target binding. |

| Introduce non-halogen substituents (e.g., -CH₃, -OCH₃, -CF₃) | Modulate metabolic stability and steric interactions within the target's binding site. | |

| Acetamide Linker | Replace bromine with other leaving groups | Control reactivity and covalent modification of targets. |

| Elongate or functionalize the acetyl chain | Explore deeper binding pockets and introduce new interaction points with the target. | |

| Overall Structure | Incorporate heterocyclic systems (e.g., thiazole, pyrazole, oxadiazole) | Access novel chemical space and potentially new mechanisms of action, as seen in other acetamide-based inhibitors. mdpi.comarchivepp.comgalaxypub.co |

Advanced Mechanistic Elucidation Studies through Biochemical and Cellular Assays

Understanding the precise mechanism of action of this compound is fundamental to its development. While preliminary studies on related compounds suggest interactions with key cellular pathways, detailed investigations are required. nih.gov

Future mechanistic studies should employ a range of advanced assays:

Biochemical Assays: If a specific enzyme or receptor is identified as a target, in vitro assays will be essential to quantify the compound's inhibitory or agonistic activity (e.g., IC₅₀ or EC₅₀ values). Enzyme kinetics studies can determine the mode of inhibition (e.g., competitive, non-competitive), providing insights into how the compound interacts with the target. nih.gov For example, similar acetamide derivatives have been evaluated as inhibitors of enzymes like cyclooxygenase-II (COX-II) and α-glucosidase. archivepp.comnih.gov

Cellular Assays: These assays are critical for understanding the compound's effect in a biological context. Techniques like flow cytometry can be used to analyze effects on the cell cycle, while assays measuring caspase activation can confirm the induction of apoptosis, a mechanism suggested for similar compounds. nih.gov Gene and protein expression profiling (using qPCR, Western blotting, or proteomics) can reveal which cellular pathways are perturbed by the compound. bio-rad.com For instance, studies on other acetamides have investigated their ability to induce apoptosis by measuring the activity of caspases 3, 8, and 9. nih.gov

These studies will help to build a comprehensive picture of the molecular events triggered by this compound, which is vital for optimizing its structure and predicting its therapeutic or agrochemical potential.

Integration with High-Throughput Screening Approaches for Target Identification

A significant challenge in developing a bioactive compound is identifying its specific molecular target(s). High-throughput screening (HTS) offers a powerful solution to this problem, allowing for the rapid testing of a compound against vast libraries of proteins or cellular models. drugtargetreview.comlabmanager.com

The integration of HTS into the research pipeline for this compound and its derivatives would involve:

Target-Based Screening: This approach screens the compound against panels of isolated and purified proteins, such as kinases, proteases, or receptors, to identify direct binding partners. drugtargetreview.com This is an efficient way to find potential targets if there is a hypothesis about the compound's general class of targets (e.g., enzymes). drugtargetreview.com

Cell-Based (Phenotypic) Screening: In this method, the compound is tested on various cell lines (e.g., cancer cells, microbial cells) to observe a specific phenotypic change (e.g., cell death, inhibition of growth). nih.gov While this approach doesn't immediately identify the target, it confirms biological activity in a cellular system. Subsequent "target deconvolution" studies are then required to pinpoint the responsible protein(s). nih.gov

Virtual High-Throughput Screening (vHTS): This computational technique uses computer models of protein structures to predict which ones are most likely to bind to the compound. labmanager.com It can be used to narrow down the number of potential targets before embarking on more resource-intensive experimental screening. labmanager.com

By employing HTS, researchers can move from an interesting "hit" compound to a well-defined "lead" with a known mechanism of action, accelerating the development process. drugtargetreview.comlabmanager.com

Potential Applications in Agrochemical and Pharmaceutical Development, Including Resistance Management Strategies

The chemical properties of this compound and its analogues suggest potential utility in both agriculture and medicine. Halogenated aromatic compounds are prevalent in many commercial pesticides and pharmaceuticals.

Agrochemical Development: Research indicates that bromoacetamides and related structures can possess potent fungicidal, herbicidal, or pesticidal properties. researchgate.net For example, the related compound 2-bromo-N-phenylacetamide has shown strong antifungal activity against several species of Candida, including fluconazole-resistant strains. researchgate.net This is particularly relevant for agriculture, where resistance to existing fungicides is a growing problem. Future research could screen this compound and its derivatives against a panel of important plant pathogens. Its unique structure might allow it to be effective against pests or fungi that have developed resistance to other chemical classes.

Pharmaceutical Development: The potential anticancer and antimicrobial activities of this class of compounds are areas of significant interest. The ability of similar compounds to induce apoptosis in cancer cells suggests a potential application in oncology. nih.gov Furthermore, its demonstrated antifungal properties could be explored for treating human fungal infections, especially those caused by drug-resistant organisms. researchgate.net The development of novel antimicrobial agents is a global health priority, and this compound could serve as a lead for a new class of drugs.

A crucial aspect of its potential application is in resistance management . Because this compound may have a novel mechanism of action, it could be effective against pathogens (in either agricultural or clinical settings) that are resistant to current treatments. Its development could provide a new tool to be used in rotation or combination with existing agents to slow the evolution of resistance.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-N-(2,4-dichlorophenyl)acetamide, and how do reaction conditions influence yield and purity?

The compound is synthesized via bromoacetylation of 2,4-dichloroaniline using bromoacetyl bromide in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C to mitigate exothermicity . Stoichiometric control (1:1.05 amine:acylating agent) and slow reagent addition improve yields (75–82%) . Purification via recrystallization from ethanol/water (3:1 v/v) achieves >98% purity, validated by HPLC .

Q. Which spectroscopic techniques are critical for characterizing structural and electronic properties?

- NMR : In CDCl₃, the acetamide NH appears as a broad singlet (δ 8.2–8.5 ppm), aromatic protons as multiplets (δ 7.3–7.8 ppm), and the carbonyl carbon at ~168 ppm in ¹³C NMR .

- FT-IR : Strong C=O stretch (~1665 cm⁻¹) and N-H bend (~1540 cm⁻¹) confirm amide formation .

- X-ray crystallography : Resolves bond lengths (e.g., C-Br: 1.89–1.92 Å) and dihedral angles between aromatic rings (e.g., 66.4°) .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

Stability studies in aprotic solvents (e.g., DMSO) at 4°C show <5% degradation over 6 months. Polar protic solvents (e.g., methanol) induce hydrolysis at elevated temperatures (>40°C), forming 2,4-dichloroaniline and bromoacetic acid .

Advanced Research Questions

Q. What role do intermolecular interactions play in the crystal packing and physicochemical properties?

X-ray studies of analogs reveal N–H···O=C hydrogen bonds (2.02–2.15 Å) forming dimers, while π-π stacking (3.45–3.60 Å) stabilizes layered structures . These interactions increase melting points (158–162°C) and reduce solubility in non-polar solvents, critical for crystallization protocol design .

Q. How can computational methods predict reactivity and biological activity?

- DFT (B3LYP/6-311G(d,p)) : Identifies electrophilic sites (e.g., carbonyl carbon with MEP +25 kcal/mol) .

- Molecular docking : Predicts COX-2 binding (ΔG = -8.2 kcal/mol) via halogen bonds with Br/Cl atoms .

- ADME predictions : Moderate LogP (~3.2) and molecular weight (~327 g/mol) suggest limited oral bioavailability .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies arise from assay variability, solubility, and metabolic activation. Standardize protocols using:

Q. How do halogen substituents influence reactivity in nucleophilic substitution reactions?

Bromine’s lower electronegativity vs. chlorine increases susceptibility to nucleophilic attack at the acetamide carbonyl. Kinetic studies show SN2 reactivity follows Br > Cl by a factor of 1.3–1.5 in DMF with K₂CO₃ .

Q. What advanced purification techniques remove persistent synthetic byproducts?

- Preparative HPLC : C18 column with 70:30 acetonitrile/water + 0.1% formic acid resolves dibromo impurities (retention time: 14.7 min vs. target at 12.3 min) .

- Fractional crystallization : Ethyl acetate/hexane (1:4) at -20°C achieves >99% purity after 3 cycles .

Methodological Considerations

Q. How to design SAR studies for enhanced pharmacological profiles?

- Halogen positioning : 2,4-Dichloro substitution improves hydrophobic enzyme interactions (ΔG +1.8 kcal/mol vs. mono-chloro analogs) .

- Trifluoroethyl modification : Increases metabolic stability (t½ from 2.1 to 5.7 h in microsomes) .

- Synthetic diversification : Use Buchwald-Hartwig amination (Pd₂(dba)₃/XPhos) for aryl amine derivatives .

Q. What analytical workflows validate compound identity and purity in interdisciplinary studies?

Combine orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.